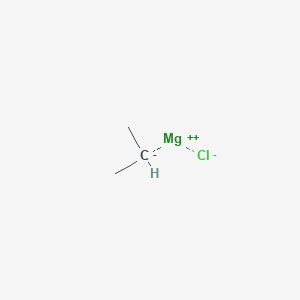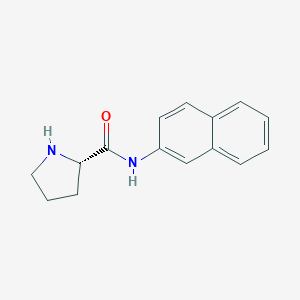
Prolyl-beta-naphthylamide
Overview
Description
Prolyl-beta-naphthylamide is a chemical compound that belongs to the class of amino acid amides. It is an amide obtained by the formal condensation of the carboxy group of L-proline with the amino group of 2-naphthylamine . This compound is known for its role as a chromogenic substrate in biochemical assays, particularly in the detection of enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of prolyl-beta-naphthylamide involves the condensation of L-proline with 2-naphthylamine. The reaction typically requires the activation of the carboxy group of L-proline, which can be achieved using reagents such as carbodiimides or other coupling agents . The reaction is carried out under mild conditions to prevent the degradation of the reactants and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The purification of the product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Prolyl-beta-naphthylamide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Hydrolysis: The compound can be hydrolyzed by enzymes such as dipeptidyl peptidase-4, releasing beta-naphthylamine.
Substitution: The aromatic ring of the naphthyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is typically carried out under physiological conditions (pH 7.4, 37°C) using specific enzymes.
Substitution: Electrophilic substitution reactions are carried out using reagents such as halogens or nitrating agents under controlled conditions.
Major Products Formed
Hydrolysis: Beta-naphthylamine and L-proline.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives of the naphthyl ring.
Scientific Research Applications
Prolyl-beta-naphthylamide has a wide range of applications in scientific research:
Mechanism of Action
Prolyl-beta-naphthylamide exerts its effects through its interaction with specific enzymes. The compound serves as a substrate for enzymes such as dipeptidyl peptidase-4, which hydrolyzes the amide bond, releasing beta-naphthylamine . This reaction can be monitored spectrophotometrically, as beta-naphthylamine forms a colored product upon coupling with diazo dyes . The molecular targets of this compound are primarily the enzymes that recognize and hydrolyze the amide bond .
Comparison with Similar Compounds
Prolyl-beta-naphthylamide is unique in its structure and function, but it can be compared to other similar compounds:
Glycyl-prolyl-beta-naphthylamide: Similar in structure but contains a glycine residue instead of proline.
L-proline 2-naphthylamide: Similar in structure but lacks the beta configuration.
Naphthylamide derivatives: Various derivatives with different amino acid residues.
These compounds share similar properties and applications but differ in their specific interactions with enzymes and their resulting products .
Properties
IUPAC Name |
(2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZATIIUZVDELT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936283 | |
| Record name | N-(Naphthalen-2-yl)pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16037-15-3 | |
| Record name | (2S)-N-2-Naphthalenyl-2-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16037-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolyl-beta-naphthylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016037153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Naphthalen-2-yl)pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)
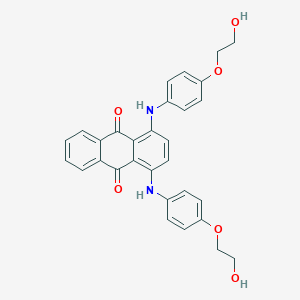

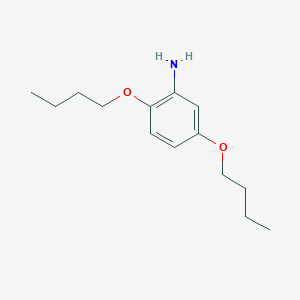
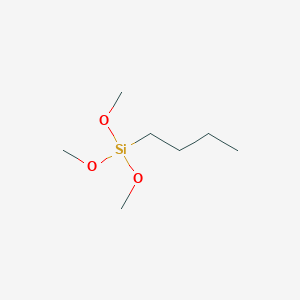

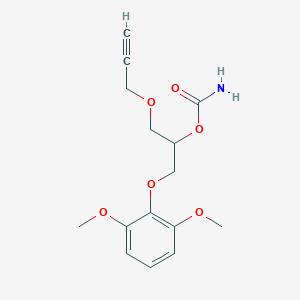
![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)
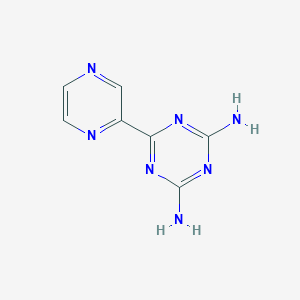
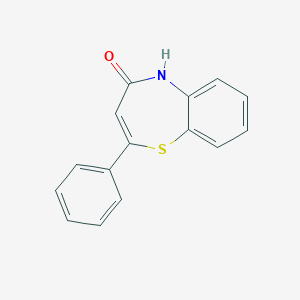
![2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol](/img/structure/B94872.png)
![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)
